molecular formula C9H14ClNOS B2887379 [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1803604-81-0

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2887379
CAS No.: 1803604-81-0
M. Wt: 219.73
InChI Key: UQLVKSZJIMTXGK-UHFFFAOYSA-N
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Description

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is a pyrrolidine-derived compound featuring a thiophene substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position. Thiophene, a sulfur-containing heterocycle, is known to enhance metabolic stability and binding affinity in drug candidates compared to phenyl groups .

Properties

IUPAC Name

(4-thiophen-3-ylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c11-5-8-3-10-4-9(8)7-1-2-12-6-7;/h1-2,6,8-11H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLVKSZJIMTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CSC=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the thiophene and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of pyrrolidine and thiophene-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with pyrrolidine and thiophene moieties have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Analogs

  • (3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol Hydrochloride (CAS 1186647-72-2) Structure: Fluorophenyl and trifluoromethyl substituents introduce strong electron-withdrawing effects. Molecular Formula: C₁₂H₁₄ClF₄NO Molecular Weight: 323.69 g/mol Applications: Discontinued status suggests challenges in synthesis or pharmacological performance .
  • [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol Hydrochloride (CAS 1217704-12-5) Structure: Two fluorine atoms on the phenyl ring modulate electronic properties. Molecular Formula: C₁₁H₁₄ClF₂NO Molecular Weight: 249.69 g/mol Stability: Labeled as "stimulant" and stored at room temperature, indicating moderate stability .

Methoxyphenyl-Substituted Analog

  • [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol Hydrochloride (CAS 2173088-79-2) Structure: Electron-rich 3,5-dimethoxyphenyl group enhances π-π stacking interactions. Molecular Formula: C₁₃H₂₀ClNO₃ Molecular Weight: 273.76 g/mol Applications: Potential use in CNS disorders due to methoxy groups’ affinity for serotonin receptors .

Pyridine-Based Analog

  • [4-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride (CAS 53654-42-5) Structure: Pyridine ring replaces pyrrolidine, altering basicity and hydrogen-bonding capacity. Molecular Formula: C₇H₁₀ClNO₂ Molecular Weight: 175.61 g/mol Applications: Likely used as a bifunctional linker in prodrug design .

Data Table: Key Properties of Analogous Compounds

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
[Target Compound] Thiophen-3-yl Not Provided ~250 (estimated) Thiophene enhances metabolic stability
1186647-72-2 2-Fluoro-4-CF₃-phenyl C₁₂H₁₄ClF₄NO 323.69 High lipophilicity, discontinued
1217704-12-5 2,5-Difluorophenyl C₁₁H₁₄ClF₂NO 249.69 Moderate stability, room-temperature storage
2173088-79-2 3,5-Dimethoxyphenyl C₁₃H₂₀ClNO₃ 273.76 Electron-rich, CNS applications
53654-42-5 Pyridine-3,4-diyldimethanol C₇H₁₀ClNO₂ 175.61 Bifunctional linker

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich sulfur atom may improve binding to metalloenzymes compared to fluorophenyl or methoxyphenyl groups .
  • Pharmacokinetics : Fluorinated analogs (e.g., CAS 1186647-72-2) exhibit higher molecular weights and lipophilicity, which could correlate with prolonged half-lives but poorer aqueous solubility .
  • Synthetic Challenges : Discontinued status of some analogs (e.g., CAS 1186647-72-2) implies scalability or purification issues, possibly due to steric hindrance from bulky substituents .

Biological Activity

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride (CAS Number: 1803604-81-0) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

The molecular formula of this compound is C9_9H14_{14}ClNOS, with a molecular weight of 219.73 g/mol. The compound features a pyrrolidine ring substituted with a thiophene moiety, which is critical for its biological interactions.

PropertyValue
CAS Number1803604-81-0
Molecular FormulaC9_9H14_{14}ClNOS
Molecular Weight219.73 g/mol
Melting PointNot available
DensityNot available

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In a study evaluating various compounds against common bacterial strains, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
In a comparative analysis, the compound was tested using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 1 mM in DMSO.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, notably in hypopharyngeal tumor cells.

Research Findings:
A study reported that the compound exhibited cytotoxicity with an IC50_{50} value of 5 µM in FaDu hypopharyngeal tumor cells, which is significantly lower than the reference drug bleomycin (IC50_{50} = 10 µM). This suggests that this compound may be a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of cellular pathways associated with apoptosis and bacterial cell wall synthesis. The thiophene ring is believed to enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

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